

Biochemical Profile of LeuRS-IN-1 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *LeuRS-IN-1 hydrochloride*

Cat. No.: *B13914752*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive biochemical characterization of **LeuRS-IN-1 hydrochloride**, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). The information presented herein is intended to support research and drug development efforts targeting infectious diseases, particularly tuberculosis.

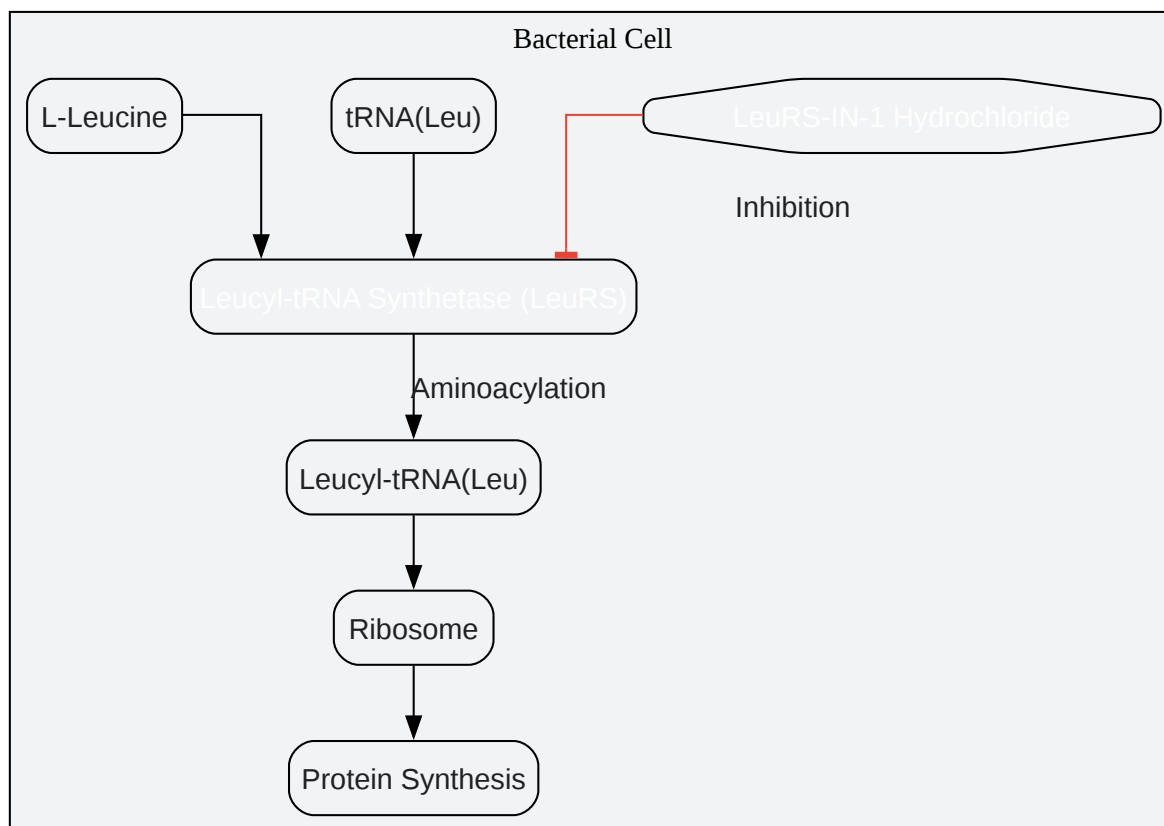
Core Efficacy and Selectivity

LeuRS-IN-1 hydrochloride has demonstrated potent inhibitory activity against *Mycobacterium tuberculosis* (M.tb) LeuRS. Its efficacy and selectivity profile are summarized below, providing key quantitative metrics for assessing its potential as a therapeutic agent.

Target/Assay	Parameter	Value	Reference
M. tuberculosis LeuRS	IC50	0.06 μ M	[1][2][3][4]
Kd	0.075 μ M	[1][2][3][4]	
M. tuberculosis H37Rv (whole-cell)	MIC	0.02 μ g/mL	[1][4]
Human cytoplasmic LeuRS	IC50	38.8 μ M	[1][2][3][4]
HepG2 Protein Synthesis	EC50	19.6 μ M	[1][2][3][4]
HepG2 Cell Toxicity	EC50	65.8 μ M	[1][4]

Mechanism of Action: Inhibition of Protein Synthesis

LeuRS-IN-1 hydrochloride targets leucyl-tRNA synthetase, a crucial enzyme in the bacterial protein synthesis pathway. By inhibiting LeuRS, the compound prevents the attachment of leucine to its corresponding tRNA, thereby halting the elongation of polypeptide chains and ultimately leading to bacterial cell death.



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Caption: Mechanism of action of **LeuRS-IN-1 hydrochloride**.

Experimental Protocols

Determination of IC₅₀ for M.tb LeuRS

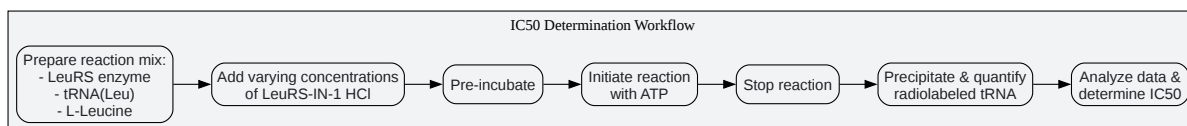
The half-maximal inhibitory concentration (IC₅₀) of **LeuRS-IN-1 hydrochloride** against M. tuberculosis LeuRS was determined using a biochemical assay that measures the extent of tRNA aminoacylation.^[5]

Materials:

- M. tuberculosis LeuRS enzyme
- tRNA specific for leucine
- L-leucine (radiolabeled or fluorescently tagged)
- ATP
- **LeuRS-IN-1 hydrochloride** (or other test inhibitors)
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM 2-mercaptoethanol)[5]
- Precipitating agent (e.g., trichloroacetic acid)
- Scintillation counter or fluorescence reader

Procedure:

- Incubation: Increasing concentrations of the inhibitor were incubated with the LeuRS enzyme, tRNA, and L-leucine for a defined period (e.g., 20 minutes) to allow for inhibitor binding.[5]
- Reaction Initiation: The aminoacylation reaction was initiated by the addition of ATP (e.g., 4 mM).[5]
- Reaction Quenching: After a specific time (e.g., 7 minutes), the reaction was stopped.[5]
- Precipitation and Quantification: The enzyme and any charged tRNA were precipitated, and the amount of incorporated L-leucine was quantified to determine the enzyme's activity.[5]
- Data Analysis: The IC₅₀ values were calculated by fitting the data to a 4-parameter logistic nonlinear regression model.[5]



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Caption: Experimental workflow for IC50 determination.

In Vivo Efficacy in Murine Tuberculosis Models

The in vivo efficacy of **LeuRS-IN-1 hydrochloride** has been evaluated in both acute and chronic mouse models of tuberculosis, demonstrating a reduction in bacterial load.^{[1][4]}

Animal Model:

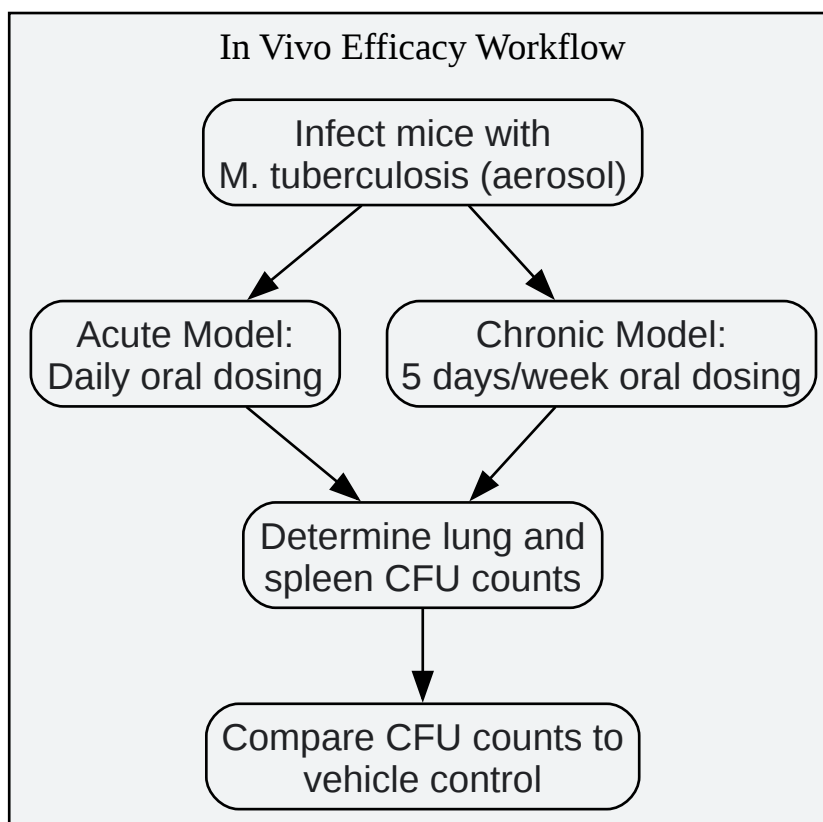
- Mice infected with *M. tuberculosis* Erdman strain via low-dose aerosol.^{[1][4]}

Treatment Regimens:

- Acute Model: Oral administration of **LeuRS-IN-1 hydrochloride** (e.g., 100 mg/kg) daily for 14 days, starting 10 days post-infection.^{[1][4]}
- Chronic Model: Oral administration of **LeuRS-IN-1 hydrochloride** (e.g., 33 mg/kg) 5 days a week for 4 weeks, starting 21 days post-infection.^{[1][4]}

Efficacy Endpoint:

- Reduction in bacterial colony-forming units (CFU) in the lungs and spleen compared to vehicle-treated control groups.^{[1][4]}



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Caption: General workflow for in vivo efficacy studies.

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